1,3,5-Triazine-2,4-diamine, N2-[4-(trifluoromethoxy)phenyl]-
Description
The compound 1,3,5-Triazine-2,4-diamine, N2-[4-(trifluoromethoxy)phenyl]- features a triazine core substituted with two amine groups at positions 2 and 4, and a para-trifluoromethoxy phenyl group at position 6.
Properties
CAS No. |
874605-70-6 |
|---|---|
Molecular Formula |
C10H8F3N5O |
Molecular Weight |
271.20 g/mol |
IUPAC Name |
2-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H8F3N5O/c11-10(12,13)19-7-3-1-6(2-4-7)17-9-16-5-15-8(14)18-9/h1-5H,(H3,14,15,16,17,18) |
InChI Key |
VQOSJNZMCDWLDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=NC(=N2)N)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,3,5-Triazine-2,4-diamine, N2-[4-(trifluoromethoxy)phenyl]- can be achieved through several methods. One common synthetic route involves the reaction of cyanoguanidine with aromatic aldehydes and arylamines in the presence of hydrochloric acid. This three-component condensation reaction is followed by treatment with a base, which promotes the rearrangement of the dihydrotriazine ring and its dehydrogenative aromatization . Industrial production methods often utilize microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
1,3,5-Triazine-2,4-diamine, N2-[4-(trifluoromethoxy)phenyl]- undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the triazine ring are replaced by nucleophiles such as amines.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Hydrogen Bonding: The compound forms hydrogen bonds, which play a significant role in its crystal structure and stability.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4-diamine, N2-[4-(trifluoromethoxy)phenyl]- involves its interaction with molecular targets through hydrogen bonding and other intermolecular interactions. The compound’s structure allows it to form stable complexes with various biological molecules, which can influence cellular processes and pathways . In anticancer research, the compound’s derivatives have been shown to inhibit the proliferation of cancer cells by targeting specific molecular pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and molecular differences between the target compound and its analogs:
Key Observations :
- Electron Effects : The electron-withdrawing nature of –OCF₃ and –CF₃ may reduce electron density on the triazine ring, altering reactivity in nucleophilic substitutions compared to electron-donating groups like –OCH₃ .
- Steric Considerations : Bulky substituents (e.g., 2,4-dimethylphenyl in ) may hinder binding to biological targets compared to planar aromatic groups.
Antitumor and Antimicrobial Potential
- 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine () exhibits antitumor, anti-angiogenic, and antimicrobial activities, attributed to its ability to interact with cellular targets like DNA or enzymes involved in proliferation . The methoxy group’s electron-donating properties may facilitate interactions with hydrophobic pockets in proteins.
- N2-(4-Fluorophenyl)-1,3,5-triazine-2,4-diamine () has a lower molecular weight (205.19 g/mol), which could improve pharmacokinetic properties but may reduce target affinity compared to bulkier analogs.
Biological Activity
1,3,5-Triazine-2,4-diamine, N2-[4-(trifluoromethoxy)phenyl]- is a complex aromatic compound characterized by a triazine ring structure. Its molecular formula is , and it has been studied for its diverse biological activities, particularly in the realm of cancer research. This article provides a detailed examination of the biological activity of this compound, including synthesis methods, structure-activity relationships (SAR), and case studies highlighting its anticancer properties.
Structural Characteristics
The compound features a triazine ring with a trifluoromethoxy group attached to one of its phenyl rings. This unique substitution enhances its lipophilicity and potentially increases its bioavailability compared to other similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | |
| Melting Point | 207 - 211 °C |
| Boiling Point | 333 - 334 °C |
Synthesis
The synthesis of 1,3,5-triazine derivatives typically involves nucleophilic substitutions due to the presence of electron-withdrawing groups like trifluoromethoxy. For instance, one method includes reacting 2-amino-4-trifluoromethoxyphenol with cyanamide to form the desired triazine structure.
Anticancer Properties
Research has demonstrated that derivatives of 1,3,5-triazine exhibit significant anticancer activity. A notable study evaluated the in vitro antitumor activity of various triazine derivatives against multiple cancer cell lines. The compound N2-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine showed promising results against melanoma and breast cancer cell lines.
Case Study: Antitumor Activity
A specific derivative demonstrated remarkable activity against the MALME-3 M melanoma cell line with a growth inhibition concentration (GI50) of . Another study indicated that certain triazine derivatives selectively inhibited the growth of triple-negative breast cancer cells (MDA-MB231) at concentrations as low as .
Structure-Activity Relationships (SAR)
The biological activity of triazines is closely linked to their structural features. Compounds with electron-donating groups in specific positions on the phenyl ring have shown enhanced antiproliferative effects. For example:
| Compound | Cell Line Tested | IC50 Value |
|---|---|---|
| N2-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine | MDA-MB231 (breast cancer) | |
| 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diamine | Various cancers | Variable |
These findings underscore the importance of understanding how modifications to the triazine core can influence biological activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,3,5-Triazine-2,4-diamine derivatives, and how do reaction conditions affect yields?
- Methodology : The compound can be synthesized via a three-component condensation of cyanoguanidine, aromatic aldehydes, and arylamines under microwave-assisted conditions, followed by HCl-mediated cyclization and dehydrogenative aromatization . Optimizing reaction time (e.g., 3–5 hours) and temperature (80–100°C) improves yields (55–65%) .
- Key Considerations : Microwave irradiation reduces side reactions compared to conventional heating. Use DMSO or ethanol as solvents to enhance solubility of intermediates.
Q. Which characterization techniques are critical for confirming the structure and purity of this triazine derivative?
- Methodology :
- NMR Spectroscopy : Key NMR signals include aromatic protons (δ 7.2–8.4 ppm) and NH/NH groups (δ 7.3–9.8 ppm). NMR confirms triazine ring carbons (δ 164–169 ppm) .
- Elemental Analysis : Validate purity via %C, %H, and %N (e.g., C: 50.34%, H: 2.90%, N: 18.35% for CHClFNO) .
- Melting Point : A sharp range (e.g., 201–203°C) indicates high crystallinity .
Q. What is the primary biological activity observed for this compound, and which cell lines are responsive?
- Findings : The compound shows potent anti-proliferative activity against triple-negative breast cancer (TNBC) cells (e.g., MDA-MB-231), with IC values in the low micromolar range (6.25–8.18 μM). Activity is linked to substituents on the triazine core and aryl groups .
- Experimental Design : Use MTT assays with 72-hour exposure. Include imatinib (IC = 35.50 μM) as a reference control .
Q. What are the solubility and formulation challenges for in vivo studies?
- Methodology : The compound is sparingly soluble in water but dissolves in DMSO or ethanol (10–20 mg/mL). For animal studies, prepare suspensions using 0.5% carboxymethylcellulose (CMC) or PEG-400 .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl ring) influence potency and selectivity?
- SAR Insights :
- Trifluoromethoxy Group : Enhances metabolic stability and membrane permeability.
- Chloro Substituents : Improve binding to kinase targets (e.g., ALK inhibition).
- Allyl/Cyclohexyl Groups : Increase cytotoxicity in TNBC (IC < 10 μM) .
- Experimental Validation : Synthesize analogs via Suzuki coupling or nucleophilic substitution, then test against a panel of cancer cell lines.
Q. What mechanisms underlie resistance to this compound, and how can they be overcome?
- Findings : Resistance in TNBC is linked to upregulation of efflux pumps (e.g., P-gp) and mutations in target kinases.
- Strategies :
- Co-administer P-gp inhibitors (e.g., verapamil) .
- Develop dual-targeting analogs (e.g., ALK/EGFR inhibitors) .
Q. How does combination therapy enhance efficacy in preclinical models?
- Methodology : Synergistic effects are observed with paclitaxel or doxorubicin (combination index < 1.0). Use Chou-Talalay analysis to quantify synergy .
- Dosing : Administer the triazine derivative at 10 mg/kg (oral) with chemotherapeutics at sub-therapeutic doses.
Q. Why do biological assay results vary across studies, and how can researchers address discrepancies?
- Critical Factors :
- Cell Line Variability : MDA-MB-231 (TNBC) vs. MCF-7 (ER+) may show differential sensitivity due to receptor status.
- Assay Conditions : Serum concentration (e.g., 5% vs. 10% FBS) alters proliferation rates.
- Resolution : Standardize protocols (e.g., ATCC-recommended media) and include internal controls in each experiment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
